2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-22-8-9-23-13-10-11(2-5-19-13)14(21)20-6-3-12(4-7-20)15(16,17)18/h2,5,10,12H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGKYMQCSAWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring, which is functionalized with a methoxyethoxy group. This intermediate is then reacted with a piperidine derivative that contains a trifluoromethyl group. The final step involves the formation of the methanone linkage between the two rings. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and automated systems are employed to ensure consistent reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it valuable in drug development:
- Anticancer Activity : Research indicates that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds related to this structure have shown promise as inhibitors of specific cancer pathways, making them candidates for further investigation in oncology .
- Antimicrobial Properties : Similar piperidine derivatives have demonstrated efficacy against various bacterial and fungal strains. Studies have reported their use in developing new antimicrobial agents to combat resistant pathogens .
- Neurological Applications : The piperidine framework is often associated with neuroactive compounds. There is potential for this compound to act on neurotransmitter systems, possibly serving as an antidepressant or anxiolytic agent .
Case Study 1: Anticancer Activity
A study explored a series of piperidine derivatives, including analogs of 2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against common bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results showed promising antibacterial activity, suggesting that these compounds could be effective in agricultural applications as biocontrol agents .
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The pyridine and piperidine rings allow it to bind to various receptors, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The methoxyethoxy group may participate in hydrogen bonding, further stabilizing its interaction with biological targets.
Comparison with Similar Compounds
Pyridine Derivatives with Piperidine/Piperazine Substituents
Key Compounds :
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
Comparison :
- Structural Similarities: Both UDO and UDD contain trifluoromethyl groups and piperazine/piperidine rings, similar to the target compound. These groups are critical for inhibiting CYP51 in Trypanosoma cruzi, a mechanism shared with posaconazole .
- Differences : The target compound substitutes the 2-methoxyethoxy group instead of chlorophenyl (UDO) or additional pyridyl groups (UDD). This may alter binding affinity or solubility.
Pyridine Derivatives with Heterocyclic Modifications
Example : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structural Features : Contains a 4-methylpiperazinyl group and a thiophenyl substituent.
- Comparison: The methylpiperazine in this compound versus the trifluoromethylpiperidine in the target compound highlights how minor changes in heterocycles affect electronic properties. Thiophenyl groups enhance π-π stacking, whereas methoxyethoxy chains may prioritize solubility .
Agrochemical Pyridine Derivatives
Examples : Pyriproxyfen , Propoxur
- Structural Features : Pyriproxyfen includes a methoxyethoxy chain, while propoxur has a carbamate group.
- However, the trifluoromethylpiperidine moiety distinguishes it from classical pesticides .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | Target Compound | UDO/UDD | 2-(4-Methylpiperazinyl)-thiophenyl Derivative |
|---|---|---|---|
| Solubility | Likely moderate (methoxyethoxy) | Low (chlorophenyl) | Moderate (thiophenyl) |
| Lipophilicity (LogP) | High (trifluoromethyl) | High (trifluoromethyl) | Moderate (methylpiperazine) |
| Metabolic Stability | High (CF3 group) | High (CF3 group) | Moderate |
Biological Activity
The compound 2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{18}F_{3}N_{3}O_{3}
- Molecular Weight : 351.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily as an inhibitor of specific kinases involved in cancer progression. The following sections detail its mechanisms of action, efficacy in various models, and comparative studies.
The compound functions primarily as a kinase inhibitor, targeting pathways that are crucial for tumor growth and survival. Specifically, it has shown inhibitory effects on:
- c-KIT Kinase : Inhibitory concentration (IC50) values have been reported around 99 nM, indicating potent activity against this target, which is often implicated in gastrointestinal stromal tumors (GISTs) .
- PDGFRβ and CSF1R : Additional inhibitory effects were noted with IC50 values of 120 nM and 133 nM respectively .
Efficacy in Preclinical Models
In vivo studies using xenograft models have demonstrated the compound's ability to significantly inhibit tumor growth. For instance:
- Xenograft Studies : At doses of 50 mg/kg and 100 mg/kg, the compound effectively reduced tumor size in GIST-T1 cell-inoculated mice .
Comparative Data on Biological Activity
A comparative analysis with other compounds reveals the relative potency and selectivity of this compound.
| Compound Name | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | c-KIT | 99 | High |
| Compound A | c-KIT | 150 | Moderate |
| Compound B | PDGFRβ | 120 | High |
| Compound C | CSF1R | 133 | Moderate |
Case Study 1: Antitumor Activity
A study published in Nature examined the antitumor efficacy of the compound in a GIST model. The results indicated a dose-dependent reduction in tumor size, supporting its potential as a therapeutic agent .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity profile of the compound compared to other kinase inhibitors. It was found to exhibit a favorable selectivity for c-KIT over ABL kinase, which is critical for minimizing side effects associated with broad-spectrum kinase inhibition .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperidine derivatives are functionalized via nucleophilic acyl substitution or amide bond formation. For example, reacting 4-(trifluoromethyl)piperidine with activated carbonyl intermediates (e.g., acid chlorides) in dichloromethane or THF under inert atmospheres .
- Etherification : The 2-methoxyethoxy group is introduced via alkylation or Mitsunobu reactions, requiring catalysts like palladium or copper and solvents such as DMF .
- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity. Reaction time, temperature, and solvent polarity are critical for yield optimization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ 120-125 ppm for ¹³C; methoxyethoxy protons at δ 3.5-4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 403.15) .
- Solubility : Tested in PBS, DMSO, and ethanol. Piperidine derivatives with branched ethers show enhanced aqueous solubility (e.g., 12 mg/mL in PBS) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s pharmacological targets?
Methodological Answer:
- Analog Synthesis : Modify the piperidine (e.g., replace trifluoromethyl with cyano) or methoxyethoxy chain length. Use parallel synthesis for rapid screening .
- In Vitro Assays : Test binding affinity to receptors (e.g., GPCRs, ion channels) via radioligand displacement or fluorescence polarization. Piperidine carboxamides often show nM-level activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets. The trifluoromethyl group enhances hydrophobic binding in pockets .
Q. Example SAR Data :
| Modification | Target (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Trifluoromethyl | CCR5: 8 nM | 12 | |
| Cyano | CCR5: 120 nM | 8 |
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Assay Validation : Compare results from orthogonal methods (e.g., SPR vs. cell-based luciferase assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., half-life <30 min in human microsomes) .
- Species-Specific Profiling : Test activity in human vs. rodent models. Piperidine derivatives may show divergent bioavailability due to CYP450 metabolism differences .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Piperidine carboxamides are prone to hydrolysis at pH <3 .
- Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to enhance plasma stability. For example, encapsulation increases half-life from 2 to 8 hours in mice .
- Storage : Store as a hydrochloride salt at –20°C under argon to prevent oxidation. Lyophilization in amber vials minimizes light/ moisture exposure .
Q. What computational methods predict the compound’s environmental impact and biodegradation pathways?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 suggests persistence) .
- Metabolite Identification : Simulate microbial degradation via UM-BBD. Piperidine rings often undergo hydroxylation followed by ring cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
